molecular formula C26H20ClN3O2S B2711748 3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-70-1

3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2711748
CAS No.: 1114827-70-1
M. Wt: 473.98
InChI Key: PGBUHTSUTXMVFS-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure of significant interest in medicinal chemistry and oncology research . Quinazolinone derivatives are extensively investigated as potent inhibitors of various protein kinase enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These tyrosine kinases are critical regulators of cellular growth, proliferation, and survival, and their dysregulation is a hallmark of numerous cancers . The structural motif of this particular compound, featuring a benzyl group at the N-3 position and a substituted oxazole moiety linked via a thioether bridge at the C-2 position, is designed to interact with the ATP-binding sites of such kinase targets . This molecular architecture suggests potential for multi-kinase inhibitory activity, which could be exploited in preclinical research to study signaling pathways in resistant or aggressive tumor models . Researchers can utilize this compound as a tool to explore novel therapeutic strategies targeting kinase-driven malignancies and to further elucidate the structure-activity relationships (SAR) necessary for developing more potent and selective anticancer agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-11-13-20(27)14-12-19)16-33-26-29-22-10-6-5-9-21(22)25(31)30(26)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBUHTSUTXMVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes information on its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, known for their diverse biological activities. The structural formula can be represented as follows:

C22H21ClN2O6\text{C}_{22}\text{H}_{21}\text{ClN}_2\text{O}_6

This compound features a quinazolinone core, which is often associated with various pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be around 2.09 μM against MCF-7 cells and 2.08 μM against HepG2 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives possess significant antibacterial and antifungal activities. One study reported that related compounds had minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans .

The mechanisms through which these compounds exert their biological effects are varied:

  • Inhibition of Enzymatic Pathways : Quinazoline derivatives often act by inhibiting specific enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : Some studies have shown that these compounds can act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .

Table 1: Biological Activity Summary of Related Quinazoline Compounds

Compound NameActivity TypeTarget Cell LineIC50 (μM)MIC (μg/mL)
Compound AAnticancerMCF-72.09-
Compound BAnticancerHepG22.08-
Compound CAntibacterialStaphylococcus aureus-1.95
Compound DAntifungalCandida albicans-3.90

Case Study 1: Anticancer Efficacy

In a recent preclinical trial, a series of quinazoline derivatives, including those structurally similar to our compound of interest, were tested for their efficacy against various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability at low concentrations, indicating their potential as effective chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of quinazoline derivatives revealed promising results in vitro against a range of bacterial and fungal pathogens. The study highlighted the importance of structural modifications in enhancing the potency of these compounds.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that compounds with a similar structure exhibit selective inhibition of epidermal growth factor receptor (EGFR) pathways, which are critical in cancer cell proliferation and survival.

  • Case Study: A study demonstrated that quinazoline derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity against these lines .

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activities. The presence of the oxazole moiety enhances the compound's ability to disrupt microbial cell functions.

  • Case Study: Research has shown that similar compounds exhibit broad-spectrum antimicrobial activities, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.

  • Case Study: In vivo studies demonstrated that certain quinazoline compounds reduced inflammation in models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing novel quinazoline derivatives to enhance efficacy and reduce toxicity. The following table summarizes key findings related to the biological activities of similar compounds:

Compound NameActivity TypeTargeted Disease/ConditionIC50 Value (μM)Reference
Compound AAnticancerBreast Cancer2.49
Compound BAntimicrobialBacterial Infections0.78
Compound CAnti-inflammatoryArthritisNot specified

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • The target compound’s benzyl group at position 3 and oxazole-thioether at position 2 distinguish it from anticonvulsant analogs like 4a , which feature an allyl group and a simpler 4-chlorophenyl-acetylthio chain . The allyl group may improve blood-brain barrier penetration, favoring CNS-targeted activity.
  • In contrast, PI3K inhibitors () incorporate bulky pyrazolo-pyrimidine and trifluoromethyl-benzyl groups, likely enhancing kinase binding specificity .

This motif is recurrent in DHFR inhibitors .

Physical Properties :

  • Analogs with allyl groups (e.g., 4a, 5a, 6a in ) exhibit lower melting points (123–155°C) compared to benzyl or aryl-substituted derivatives, suggesting differences in crystallinity and solubility .

Mechanistic Insights from Analog Studies

  • Anticancer Activity: Quinazolinones with thioether-linked heterocycles (e.g., thieno, oxazole) at position 2 show potent DHFR inhibition, a key mechanism in antimetabolite therapies . The target compound’s oxazole moiety may mimic folate substrate interactions, similar to 2-thieno derivatives.
  • Kinase Inhibition : The patent compound in highlights the importance of rigid heterocyclic systems (pyrazolo-pyrimidine) for PI3K binding. The target compound’s oxazole ring may offer a less conformationally constrained alternative, though this requires validation .

Q & A

Q. What synthetic strategies are recommended for preparing 3-benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves:
  • Step 1 : Preparation of intermediates such as substituted oxazole derivatives (e.g., 2-(4-chlorophenyl)-5-methyloxazole-4-carbaldehyde) using bromine-mediated cyclization of thioamide precursors .
  • Step 2 : Thioether linkage formation between the oxazole intermediate and a quinazolinone core. This step often employs PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst under reflux (70–80°C) to enhance reaction efficiency .
  • Step 3 : Purification via column chromatography or recrystallization in aqueous acetic acid to isolate the final product.
    Key validation tools include TLC monitoring and spectroscopic characterization (IR, 1^1H/13^{13}C NMR) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • IR Spectroscopy : Identify characteristic peaks for thioether (C–S stretch, ~600–700 cm1^{-1}), oxazole (C=N/C–O stretches, ~1500–1650 cm1^{-1}), and quinazolinone (C=O, ~1680–1750 cm1^{-1}) .
  • NMR : Confirm proton environments (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons in oxazole/quinazolinone rings at δ 7.0–8.5 ppm) and carbon shifts via 13^{13}C NMR .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ or [M+Na]+^+ peaks) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use agar diffusion or microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin and fluconazole .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Data Interpretation : Compare activity trends with substituent variations (e.g., electron-withdrawing groups on the oxazole ring may enhance antimicrobial potency) .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action or binding interactions?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase for antitubercular activity). Analyze binding poses and hydrogen bonding/π-π interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactive sites .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes .

Q. What experimental designs address conflicting bioactivity data across studies?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., inoculum size, solvent/DMSO concentration) to minimize variability .
  • SAR Analysis : Synthesize derivatives with systematic substituent changes (e.g., halogenation at the benzyl or oxazole positions) to isolate structural contributors to activity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to reconcile discrepancies in published datasets, focusing on outliers or assay-specific artifacts .

Q. How can metabolic stability and environmental fate be assessed for this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I/II transformations (e.g., oxidation of thioether to sulfoxide) .
  • Environmental Persistence : Conduct OECD 301/303 biodegradation tests. Measure half-life in water/soil matrices and use QSAR models to predict bioaccumulation potential .

Q. What strategies optimize selectivity to reduce off-target effects in therapeutic applications?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using competitive binding assays to identify selectivity bottlenecks .
  • Proteomics : Apply SILAC-based quantitative proteomics to compare protein expression changes in treated vs. untreated cells, highlighting pathways affected .
  • Toxicogenomics : Evaluate gene expression (RNA-seq) in hepatocyte models to predict hepatotoxicity risks .

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